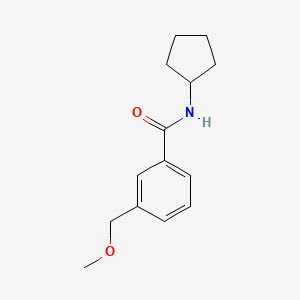![molecular formula C13H18BrNZn B14891072 3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
3-[(1-Homopiperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Homopiperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the homopiperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Homopiperidino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with homopiperidine to form the corresponding 3-[(1-homopiperidino)methyl]phenyl bromide. This intermediate is then treated with zinc dust in the presence of a suitable solvent, such as THF, to yield the desired organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity. The compound is typically produced in large quantities and stored in THF to maintain its stability and reactivity.
化学反応の分析
Types of Reactions
3-[(1-Homopiperidino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, replacing the bromide group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
3-[(1-Homopiperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-[(1-Homopiperidino)methyl]phenylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The homopiperidino group enhances the nucleophilicity of the phenylzinc moiety, facilitating the formation of carbon-carbon bonds. The compound interacts with electrophilic partners, such as aryl halides, under the influence of a palladium or nickel catalyst, leading to the formation of the desired product.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Lacks the homopiperidino group, making it less reactive.
3-[(1-Piperidino)methyl]phenylzinc bromide: Similar structure but with a piperidino group instead of a homopiperidino group.
3-[(1-Morpholino)methyl]phenylzinc bromide: Contains a morpholino group, offering different reactivity and stability.
Uniqueness
3-[(1-Homopiperidino)methyl]phenylzinc bromide is unique due to the presence of the homopiperidino group, which enhances its reactivity and stability compared to other similar compounds. This makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
特性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
bromozinc(1+);1-(phenylmethyl)azepane |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-2-7-11-14(10-6-1)12-13-8-4-3-5-9-13;;/h3-4,8-9H,1-2,6-7,10-12H2;1H;/q-1;;+2/p-1 |
InChIキー |
DGUBSGNUVQSUDS-UHFFFAOYSA-M |
正規SMILES |
C1CCCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


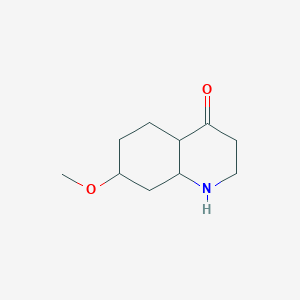

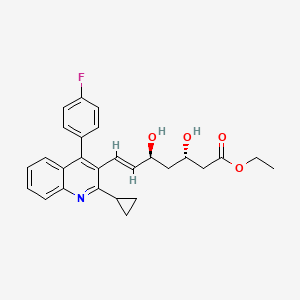
![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
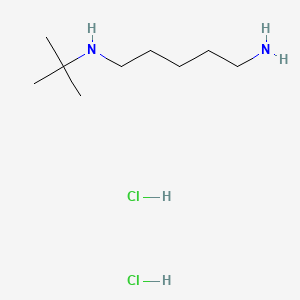


![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
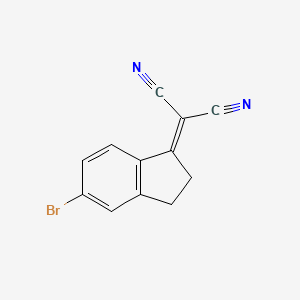


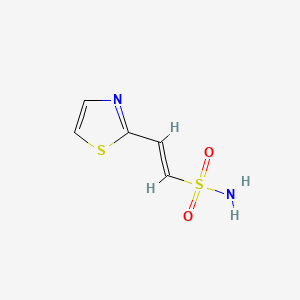
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
